molecular formula C17H20N4O3S B2734287 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-29-5

4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2734287
CAS No.: 941240-29-5
M. Wt: 360.43
InChI Key: SOUVFFGHLCEOKZ-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives, including their interaction with iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies offer insights into the structural properties and efficiencies of similar compounds in corrosion prevention, highlighting their potential in material science and engineering (Kaya et al., 2016).

Cyclooxygenase-2 Inhibitors

A series of compounds structurally related to 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of certain substituents has shown to enhance selectivity for COX-2 inhibition, indicating potential applications in the development of anti-inflammatory drugs (Hashimoto et al., 2002).

Methylbenzenesulfonamide CCR5 Antagonists

Investigations into methylbenzenesulfonamide derivatives have highlighted their potential as CCR5 antagonists, a critical target in HIV-1 infection prevention. This research demonstrates the compound's utility in drug development aimed at combating HIV-1, showcasing the broader therapeutic applications of such chemical structures (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibitors

Derivatives of benzenesulfonamides, including structures akin to the mentioned chemical compound, have been identified as potent inhibitors of carbonic anhydrase isoforms. This activity is significant for drug development targeting various diseases, including glaucoma, epilepsy, obesity, and cancer, due to the critical role of carbonic anhydrases in physiological processes (Lolak et al., 2019).

Anticancer Activity

Research on indenopyridine derivatives structurally related to the compound has shown significant anticancer activity, particularly against breast cancer cell lines. This indicates the potential of such compounds in the development of novel anticancer therapies (Ghorab & Al-Said, 2012).

Properties

IUPAC Name

4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-20(2)25(22,23)14-8-6-13(7-9-14)16-19-15(12-18)17(24-16)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVFFGHLCEOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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